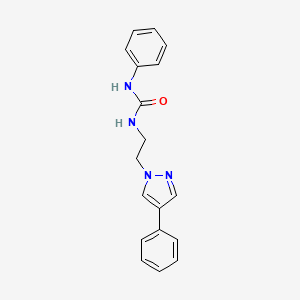

1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-phenyl-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(21-17-9-5-2-6-10-17)19-11-12-22-14-16(13-20-22)15-7-3-1-4-8-15/h1-10,13-14H,11-12H2,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFFXYWHZRVILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.

Urea formation: The final step involves the reaction of the alkylated pyrazole with phenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The nitrogens in the pyrazole ring can be reduced to form amines under reducing conditions.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- Research indicates that pyrazole derivatives, including 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have demonstrated that certain pyrazole derivatives can achieve edema inhibition percentages comparable to established anti-inflammatory drugs like celecoxib .

- Analgesic Properties

-

Anticancer Potential

- Pyrazole compounds are being investigated for their anticancer properties. They have been reported to inhibit various cancer cell lines through mechanisms that may involve the modulation of apoptosis and cell cycle progression. The presence of the pyrazole moiety in these compounds enhances their efficacy against proliferative diseases .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives, including this compound, revealed significant anti-inflammatory activity in vivo. The compounds were evaluated using a carrageenan-induced paw edema model, showing up to 96% inhibition compared to control groups treated with standard anti-inflammatory agents .

Case Study 2: Analgesic Activity

In another investigation focusing on the analgesic properties of pyrazole derivatives, compounds similar to this compound were tested against acetic acid-induced writhing responses in mice. Results indicated that these compounds provided substantial pain relief, indicating their potential role as analgesics in clinical settings .

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors involved in inflammatory pathways.

Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Biological Activity

1-Phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a urea functional group linked to a pyrazole moiety, which is known for its pharmacological potential. The molecular formula is with a molecular weight of 350.42 g/mol. Its structure can be represented as follows:

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate antibacterial properties. A study evaluated various pyrazole derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 125 to 250 µg/mL for active compounds, suggesting potential as antibacterial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 125 |

| Compound B | Escherichia coli | 250 |

2. Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been extensively studied, particularly concerning their role as inhibitors of pro-inflammatory cytokines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against tumor necrosis factor-alpha (TNFα) production .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound C | 0.004 | p38 MAPK |

| Compound D | 0.067 | IKK-2 |

These findings indicate that the compound may inhibit inflammatory pathways effectively, making it a candidate for further development in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies have suggested that pyrazole-based compounds can induce apoptosis in cancer cells. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential for further investigation in oncology .

Case Studies

Case Study 1: Antibacterial Screening

A series of pyrazole derivatives, including variations of the target compound, were screened for antibacterial activity. The results showed that modifications at the phenyl ring significantly enhanced activity against E. coli, highlighting structure-activity relationships crucial for drug design.

Case Study 2: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory properties of pyrazole derivatives, researchers found that specific compounds inhibited NF-kB activation in macrophages, leading to reduced expression of pro-inflammatory cytokines. This mechanism underscores the therapeutic potential of these compounds in chronic inflammatory conditions.

Q & A

Q. What established synthetic routes are available for 1-phenyl-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea?

The compound can be synthesized via multi-step procedures involving pyrazole intermediates and urea coupling. For example, chloranil-mediated cyclization in xylene under reflux (25–30 hours) is a common method for pyrazole-containing analogs, followed by purification via recrystallization from methanol . Additionally, Mannich reactions involving pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) can generate structurally related urea compounds through N-alkylation and urea bond formation .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, SC-XRD analysis at 100 K with R-factors <0.1 provides precise bond lengths and angles, as demonstrated for pyrazole-urea analogs in crystallography studies . Complementary techniques like NMR (¹H/¹³C) and FT-IR verify functional groups and regiochemistry.

Q. What analytical techniques are used to assess purity and by-product formation?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are critical for purity analysis. For example, impurities from incomplete coupling reactions can be quantified using reverse-phase HPLC with C18 columns and acetonitrile/water gradients . Recrystallization in methanol or ethanol, as described in synthesis protocols, minimizes by-products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) and reducing trial-and-error experimentation . For instance, solvent effects on urea bond formation can be modeled using COSMO-RS simulations.

Q. How to resolve contradictions in spectral data during characterization?

Contradictions in NMR or mass spectra often arise from tautomerism (e.g., pyrazole ring proton exchange) or polymorphism. Variable-temperature NMR and dynamic HPLC can differentiate tautomers, while SC-XRD confirms dominant crystalline forms . For ambiguous cases, isotopic labeling (e.g., ¹⁵N-urea) provides resolution .

Q. What reaction mechanisms govern the formation of pyrazole-urea derivatives?

Pyrazole synthesis typically involves 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated ketones. Urea bond formation proceeds via carbodiimide-mediated coupling (e.g., EDC/HOBt) between amines and isocyanates. Computational studies suggest that chloranil acts as a dehydrogenation agent, promoting aromatization in xylene reflux .

Q. What strategies mitigate by-products during scale-up?

Membrane separation technologies (e.g., nanofiltration) remove unreacted intermediates, while continuous-flow reactors improve heat/mass transfer compared to batch processes . Kinetic studies using in-situ FT-IR or Raman spectroscopy identify side reactions (e.g., over-alkylation), enabling real-time adjustments .

Q. How does substituent variation on the phenyl/pyrazole rings affect bioactivity?

Structure-activity relationship (SAR) studies compare analogs with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups. For example, 3-(4-chlorophenyl) analogs show enhanced binding affinity in kinase inhibition assays, attributed to hydrophobic interactions . Molecular docking (AutoDock Vina) and MD simulations validate these interactions .

Methodological Notes

- Synthesis Optimization : Prioritize solvents with high boiling points (e.g., xylene) for prolonged reflux and use anhydrous Na₂SO₄ for drying organic layers .

- Data Analysis : Employ multivariate analysis (e.g., PCA) to correlate reaction conditions (temperature, catalyst loading) with yield/purity .

- Advanced Characterization : Synchrotron XRD or cryo-EM may resolve low-resolution crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.